N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate

monoamine oxidase enantioselectivity neuropharmacology

N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate (CAS 85506-92-9, C15H19NO4, MW 277.31 g/mol) is the oxalate salt of a tertiary α-allenic amine. It is distinguished by an N-benzyl-N-methyl substituent array on a 2,3-pentadien-1-amine backbone that contains a chiral allene pharmacophore.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 85506-92-9
Cat. No. B14009458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate
CAS85506-92-9
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC=C=CCN(C)CC1=CC=CC=C1.C(=O)(C(=O)O)O
InChIInChI=1S/C13H17N.C2H2O4/c1-3-4-8-11-14(2)12-13-9-6-5-7-10-13;3-1(4)2(5)6/h3,5-10H,11-12H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyCKRHSNRYJUZWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate (CAS 85506-92-9) – Core Identity & Research-Class Utilities


N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate (CAS 85506-92-9, C15H19NO4, MW 277.31 g/mol) is the oxalate salt of a tertiary α-allenic amine. It is distinguished by an N-benzyl-N-methyl substituent array on a 2,3-pentadien-1-amine backbone that contains a chiral allene pharmacophore. The compound was first disclosed and pharmacologically characterized in a series of α-allenic monoamine oxidase (MAO) inhibitors [1]. The oxalate salt form provides a crystalline, non-hygroscopic solid matrix that facilitates handling, long-term storage, and formulation reproducibility relative to the free-base form [2].

Why Generic Substitution of N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate with In-Class Analogs or Other Salts Is Not Equivalent


Substituting this compound with a different α-allenic amine, its free-base form, or a racemic mixture introduces quantifiable performance gaps. Enantiomeric purity is the primary driver: the (R)-(-) enantiomer is 25-fold more potent than the (S)-(+) enantiomer in vitro and 2.7-fold more active in vivo [1]. Using a racemate therefore dilutes the pharma-cologically relevant isomer. The oxalate salt further differentiates the product because neutral free-base allenic amines can undergo oxidative or thermal degradation more readily, whereas the oxalate counter-ion stabilizes the protonated amine, improving shelf-life and enabling direct use in aqueous polar assay media without a separate salt-formation step [2]. Simple replacement with a structurally similar but achiral or differently substituted allenic amine (e.g., N-2,3-butadienylbenzylamine) forfeits the established stereochemical–activity relationship that is critical for reproducible MAO-B inhibition studies.

Quantitative Differentiation Evidence for N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate


Enantiomer-Specific MAO Inhibition: R-(-) vs S-(+) In Vitro and In Vivo

The (R)-(-) enantiomer of N-methyl-N-(2,3-pentadienyl)benzylamine (the free-base of the target compound) is 25-fold more active in vitro and 2.7-fold more active in vivo than the (S)-(+) enantiomer [1]. This is the only available direct head-to-head enantiomeric comparison for this scaffold.

monoamine oxidase enantioselectivity neuropharmacology

MAO Inhibitory Potency in the Range of Deprenyl (Selegiline)

In the 1983 study, select α-allenic amines including N-methyl-N-(2,3-pentadienyl)benzylamine were described as being 'as potent as deprenyl' in inhibiting rat brain mitochondrial MAO [1]. While exact IC50 values for the target compound are not disclosed in the abstract, the statement places this compound in the same potency tier as the clinically established MAO-B inhibitor deprenyl (selegiline).

MAO-B inhibitor benchmark comparison Parkinson's disease

Stereochemical Advantage of (R)-Allenic Amines in MAO-B Inactivation

A 1988 kinetic study of 18 stereoisomeric tertiary α-allenic amines demonstrated that (R)-allenic N-methyl-N-aralkylpenta-2,3-dienamines are up to 200-fold more potent as MAO-B inactivators than their corresponding (S)-allenic counterparts [1]. The (R)-configuration of the allene moiety is therefore a dominant determinant of enzyme inactivation efficiency across the entire chemotype.

MAO-B inactivation stereochemistry structure-activity relationship

Highest-Value Research and Industrial Application Scenarios for N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate


Enantioselective MAO-B Inhibitor Probe in Neurodegenerative Disease Models

The (R)-(-) enantiomer of this compound exhibits MAO inhibitory potency comparable to deprenyl (selegiline) [1] with a 25-fold in vitro enantioselectivity window [2], making it a suitable pharmacophore for Parkinson's disease and depression research where type-B MAO selectivity is desired. Researchers can employ the compound as a stereochemically defined tool to investigate MAO-B-mediated dopamine catabolism without the confounding variable of enantiomeric impurity.

Chiral Allene Building Block for Asymmetric Synthesis

The defined (R)-allene configuration provides a source of axial chirality that can be transferred to complex molecular architectures. The oxalate salt form simplifies handling, weighing, and dissolution in polar organic solvents, reducing preparation time relative to free-base allenic amines [3]. This makes the compound suitable for medicinal chemistry campaigns requiring a chiral allene intermediate.

Stereochemical Probe for MAO-B Active-Site Mapping

The >200-fold inactivation-rate difference between (R)- and (S)-allenic amines [4] establishes this chemotype as a sensitive probe for mapping the stereochemical constraints of the MAO-B active site. The target compound, bearing a relatively simple N-benzyl-N-methyl substitution, can serve as a baseline scaffold for systematic structure–activity relationship (SAR) studies aimed at understanding how N-alkyl substituent bulk and electronics modulate enantioselective MAO-B inactivation.

Reference Standard for Enantiomeric Purity Method Development

Because the (R)-enantiomer is 25-fold more active than the (S)-enantiomer [2], even low-level enantiomeric cross-contamination can introduce significant biological variability. This steep structure–activity gradient makes the compound an ideal candidate for developing and validating chiral HPLC or SFC methods to determine enantiomeric excess (ee) of α-allenic amines, where method sensitivity can be benchmarked against biological relevance.

Quote Request

Request a Quote for N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.